molecular formula C8H15NO2 B1434962 4-(Oxetan-3-yloxy)piperidine CAS No. 1597146-41-2

4-(Oxetan-3-yloxy)piperidine

Cat. No.: B1434962
CAS No.: 1597146-41-2
M. Wt: 157.21 g/mol
InChI Key: BFBIBLSEDLJLRE-UHFFFAOYSA-N
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Description

4-(Oxetan-3-yloxy)piperidine is a synthetic piperidine derivative featuring an oxetane ring (a three-membered cyclic ether) linked via an oxygen atom to the piperidine core. Its molecular formula is 2[C8H15NO]·C2H2O4 (as the oxalate salt), with a molecular weight of 372.456 g/mol (CAS: 1523606-46-3) . The oxetane moiety enhances metabolic stability and solubility compared to bulkier substituents, making it a valuable scaffold in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-(oxetan-3-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)11-8-5-10-6-8/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBIBLSEDLJLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(Oxetan-3-yloxy)piperidine can undergo a variety of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

4-(Oxetan-3-yloxy)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Oxetan-3-yloxy)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxetane ring can influence the compound’s binding affinity and selectivity for these targets, while the piperidine ring can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Oxetane Modifications

2-(3-Ethyloxetan-3-yl)piperidine
  • Molecular Weight : ~155.2 g/mol (base form).
  • Structure : Ethyl-substituted oxetane fused to piperidine.
  • Applications: Used in pharmaceuticals and material science due to its balanced lipophilicity and stability.
3-(3-Methyloxetan-3-yl)piperidine
  • Molecular Weight : 155.2 g/mol.
  • Structure : Methyl-substituted oxetane on piperidine.

Key Differences :

  • Substituent Effects : Ethyl and methyl groups on the oxetane influence steric bulk and electronic properties. Methyl derivatives may offer better target engagement in sterically sensitive binding pockets.
  • Synthetic Accessibility : Methyl-substituted oxetanes are typically easier to synthesize due to smaller substituents, whereas ethyl groups may require more complex catalytic steps.

Piperidine-Based Potassium Channel Blockers

UK-78,282
  • Structure : 4-[Diphenylmethoxymethyl]-1-[3-(4-methoxyphenyl)propyl]-piperidine.
  • Synthesis : Recrystallization and column chromatography ensure high purity.
  • Activity : Potent blocker of the Kv1.3 potassium channel, relevant in autoimmune diseases .

Comparison :

  • Substituent Complexity : UK-78,282’s diphenylmethoxymethyl group introduces significant hydrophobicity, contrasting with 4-(Oxetan-3-yloxy)piperidine’s compact oxetane. This difference may affect blood-brain barrier penetration and off-target interactions.

Piperidine Derivatives in Serotonin Receptor Modulation

4-(4-Fluorobenzoyl)piperidine
  • Structure : Fluorobenzoyl group attached to piperidine.
  • Synthesis : HATU-mediated amidation followed by borane reduction .
  • Activity: High affinity for 5-HT2A receptors (nanomolar range), with minimal D2 receptor binding.

Comparison :

  • Binding Affinity : The fluorobenzoyl group in this derivative enhances serotonin receptor specificity, whereas the oxetane in this compound may prioritize solubility over receptor selectivity.

Piperidine vs. Morpholine/Piperazine in EP2 Receptor Potentiation

  • Piperidine Derivatives (e.g., CID890517) : Essential for EP2 receptor potentiation; replacing piperidine with morpholine or piperazine abolishes activity .
  • Trisubstituted Pyrimidines : Morpholine-containing analogs (e.g., CID2992168) show higher EP2 activity than piperidine counterparts.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituent Synthesis Method Notable Activity/Application
This compound 372.456 (salt) Oxetane-O- Undisclosed Research scaffold (stability focus)
2-(3-Ethyloxetan-3-yl)piperidine ~155.2 Ethyl-oxetane Undisclosed Pharma/agrochemical applications
UK-78,282 N/A Diphenylmethoxymethyl Recrystallization Kv1.3 potassium channel blocker
4-(4-Fluorobenzoyl)piperidine N/A Fluorobenzoyl Amidation/reduction 5-HT2A receptor modulation
CID890517 N/A 2-Piperidinyl phenyl Suzuki coupling EP2 receptor potentiation

Biological Activity

4-(Oxetan-3-yloxy)piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

This compound has a unique structure characterized by the presence of an oxetane ring and a piperidine moiety. The synthesis typically involves nucleophilic substitution reactions where piperidine reacts with oxetane derivatives in the presence of a base. Understanding the synthetic routes is crucial for optimizing production methods in both laboratory and industrial settings.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. The oxetane ring can undergo ring-opening reactions, which may play a significant role in its biological effects. The piperidine component interacts with molecular targets, influencing pathways related to enzyme inhibition and receptor binding.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. Its structural similarity to known biologically active compounds suggests potential efficacy against various pathogens, including resistant strains of bacteria. For example, derivatives of piperidine have shown significant activity against Mycobacterium tuberculosis, indicating that modifications to the piperidine structure can enhance antimicrobial potency .

Case Studies

  • Tuberculostatic Activity : In comparative studies, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains of M. tuberculosis. Notably, certain derivatives exhibited even greater activity against resistant strains, highlighting the potential for developing new antitubercular agents based on this scaffold .
  • Selectivity and Toxicity : Some studies indicated that specific derivatives of piperidine, when tested against other microorganisms, showed selective activity with MIC values exceeding 1000 µg/mL, suggesting a favorable safety profile with minimal toxicity towards human cells (IC50 > 50 µg/mL)【2】.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
4-(Oxetan-3-yloxy)pyrrolidineFive-membered ringModerate antimicrobial activity
4-(Oxetan-3-yloxy)morpholineSix-membered ringLower activity compared to piperidine
4-(Oxetan-3-yloxy)piperazineSix-membered ringVarying biological effects

These comparisons highlight how variations in ring structure influence biological activity and reactivity profiles【1】.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Oxetan-3-yloxy)piperidine
Reactant of Route 2
4-(Oxetan-3-yloxy)piperidine

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